
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
Descripción general
Descripción
The compound is a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . Benzodiazoles and their derivatives have been studied for their potential biological activities.
Synthesis Analysis
The synthesis of benzodiazole derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The structure of the compound would likely involve a benzodiazole ring with a carboxylic acid group and an isopropyl group attached.Chemical Reactions Analysis
Benzodiazole derivatives can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods and computational simulations . These properties include solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Syntheses and Crystal Structures : Tetrazole-based carboxylic acids, including derivatives of benzodiazole, have been used as ligands for the preparation of functional Metal-Organic Frameworks (MOFs) with novel topologies. This illustrates their potential in creating new materials with unique structural properties (Yang, Hou, Zhang, & Zhu, 2022).
Generation of Diverse Libraries : Derivatives like 2-(propan-2-yl)-benzodiazole-carboxylic acid have been used as starting materials in alkylation and ring closure reactions to generate diverse libraries of compounds. This highlights their versatility in the synthesis of various organic compounds (Roman, 2013).
Biological Activity Studies
Antimicrobial Activity : New pyridine derivatives, including those synthesized using benzodiazole carboxylic acid derivatives, have shown variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Cancer Properties : Certain derivatives of benzodiazole carboxylic acid have demonstrated significant antitumor effects, suggesting their potential as innovative anti-cancer agents. This highlights their importance in the field of cancer research and drug development (Ostapiuk, Frolov, & Matiychuk, 2017).
Chemical Stability and Reactivity
Thermal Decomposition Studies : The thermal decomposition and stability of benzodiazole derivatives have been studied, providing insights into their chemical reactivity and stability under various conditions. This is crucial for their application in different chemical processes (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).
Molecular Docking Studies : Advanced techniques like FT-IR, FT-Raman, and molecular docking studies have been applied to benzodiazole derivatives to understand their chemical reactivity and potential interactions with biological molecules. This is essential for their application in drug design and discovery (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAHJHYFXIFVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)CC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



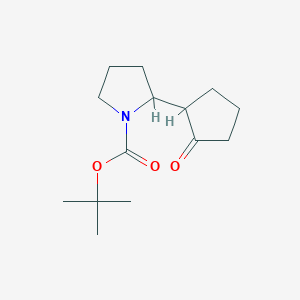
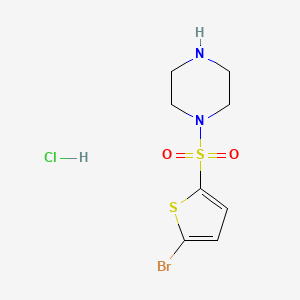
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)
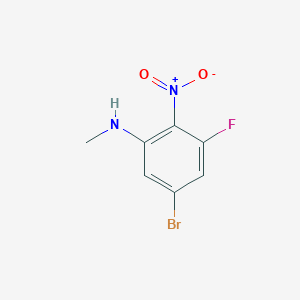
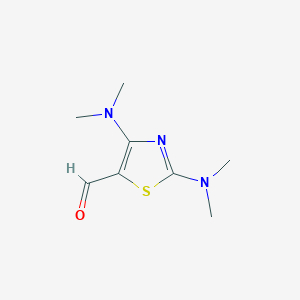
![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)

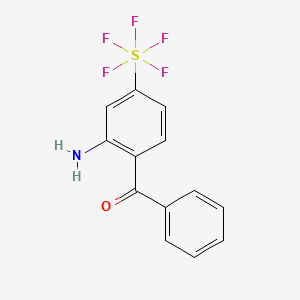



![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)